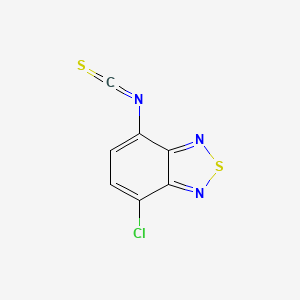
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isothiocyanate group at the 7th position on the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Amines are commonly used as nucleophiles, and reactions are often performed in solvents like ethanol or methanol at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazole derivatives.
Addition Reactions: Products include thiourea derivatives.
Applications De Recherche Scientifique
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the design of luminescent materials and sensors due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the chlorine and isothiocyanate groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, commonly used in organic electronics.
4-Amino-5-chloro-2,1,3-benzothiadiazole: A derivative with an amino group at the 4th position, used in medicinal chemistry.
Uniqueness
4-Chloro-7-isothiocyanato-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and electronic properties. This makes it a versatile building block for the synthesis of a wide range of functional materials and bioactive compounds .
Propriétés
Numéro CAS |
51322-78-2 |
|---|---|
Formule moléculaire |
C7H2ClN3S2 |
Poids moléculaire |
227.7 g/mol |
Nom IUPAC |
4-chloro-7-isothiocyanato-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H2ClN3S2/c8-4-1-2-5(9-3-12)7-6(4)10-13-11-7/h1-2H |
Clé InChI |
LMWRWEPMAHOKKE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NSN=C2C(=C1)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


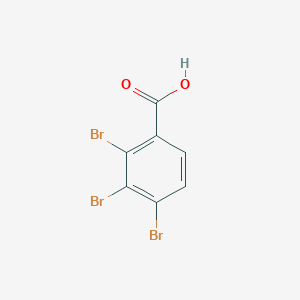

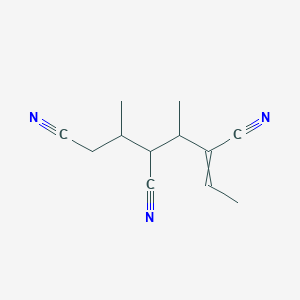
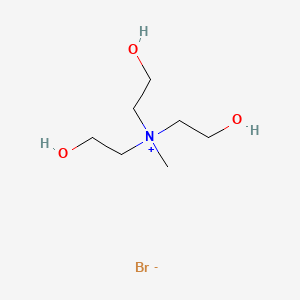
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
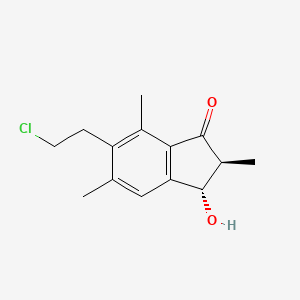
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
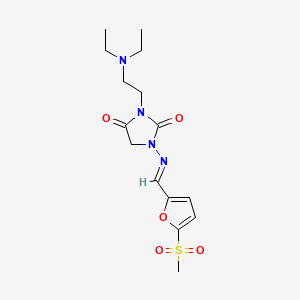
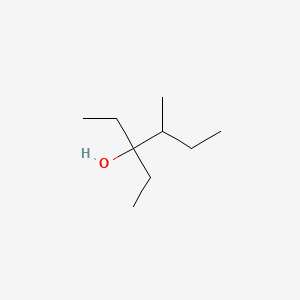
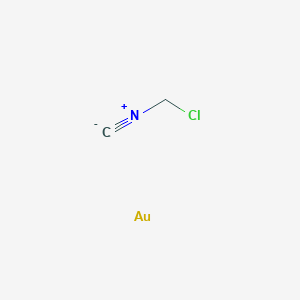
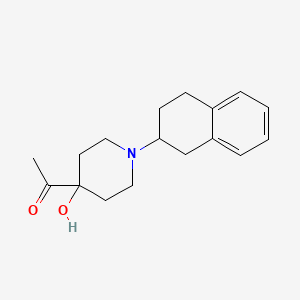
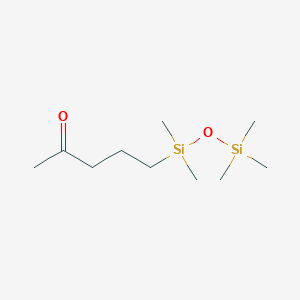
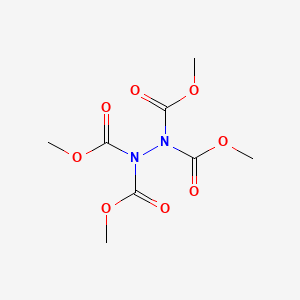
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
